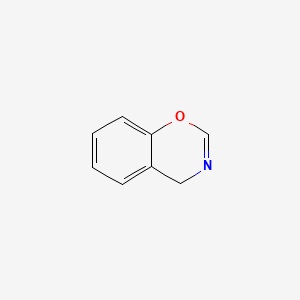

4H-1,3-Benzoxazine

Description

Properties

CAS No. |

254-17-1 |

|---|---|

Molecular Formula |

C8H7NO |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

4H-1,3-benzoxazine |

InChI |

InChI=1S/C8H7NO/c1-2-4-8-7(3-1)5-9-6-10-8/h1-4,6H,5H2 |

InChI Key |

ALMZBCNUAPKJDP-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2OC=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 4h 1,3 Benzoxazine and Its Derivatives

Classical Synthetic Routes to 4H-1,3-Benzoxazine

The classical synthesis of 4H-1,3-benzoxazines predominantly relies on well-established organic reactions, with the Mannich condensation being a cornerstone of this approach. These methods are valued for their reliability and the accessibility of starting materials.

Mannich Condensation Reactions for 1,3-Benzoxazine Synthesis

The Mannich reaction is a three-component condensation involving a phenol, a primary amine, and formaldehyde. researchgate.netasianpubs.orgresearchgate.net This reaction is a powerful tool for the synthesis of 1,3-benzoxazine monomers. The general mechanism involves the formation of a Schiff base from the amine and formaldehyde, which then reacts with the phenol to form the benzoxazine (B1645224) ring.

One-pot synthesis offers a streamlined and efficient method for the preparation of 1,3-benzoxazines by combining all reactants in a single reaction vessel. This approach is advantageous as it reduces reaction time, simplifies purification processes, and minimizes waste. asianpubs.orgtandfonline.comtandfonline.com A variety of 1,3-benzoxazine monomers have been successfully synthesized using this one-pot, three-component condensation of a phenol, paraformaldehyde, and a primary amine. researchgate.net The reaction can be carried out in the presence of a catalyst or, in some cases, without one. For instance, a series of 1,3-benzoxazine monomers were synthesized in moderate to excellent yields using a non-acidic carbohydrate-based organocatalyst. researchgate.net Another one-pot method involves the reaction of substituted 2-hydroxyacetophenones with amines under microwave irradiation to form imines, which are then treated with triphosgene to yield 4-methylene-1,3-benzoxazines. tandfonline.comtandfonline.com

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Yield | Reference |

| Phenol | Paraformaldehyde | Primary Aliphatic/Aromatic Amine | 2,3;4,5-di-O-isopropylidene-β-D-fructopyranose | 1,3-Benzoxazine monomers | Moderate to Excellent | researchgate.net |

| 2-Hydroxyacetophenone | Alkyl Amine | Triphosgene | Microwave irradiation, then Et3N | 4-Methylene-1,3-benzoxazines | Good | tandfonline.comtandfonline.com |

| 2,4-ditert-butyl phenol | Formaldehyde | Various Amines | One-pot synthesis | Substituted Benzoxazines | Not specified | asianpubs.org |

In contrast to one-pot syntheses, multi-step strategies involve the isolation of intermediates, which can be beneficial for achieving higher purity and for the synthesis of more complex benzoxazine derivatives. A common multi-step approach first involves the synthesis of a Mannich base, such as 2-phenylaminomethylphenol, from a phenol and a primary amine. This intermediate is then reacted with formaldehyde to form the 1,3-benzoxazine ring. acs.org This method allows for greater control over the reaction and the purification of the intermediate can lead to a cleaner final product. For example, phenolic -OH-containing benzoxazines are often synthesized via a three-step process, unlike the classical one-pot synthesis. acs.org Similarly, a continuous three-step synthesis has been developed for a Tröger's base-derived benzoxazine, which involves Schiff base formation, reduction, and finally a Mannich condensation, all without intermediate isolation and purification. acs.org

| Starting Material(s) | Intermediate | Reagent(s) for Cyclization | Product | Key Features | Reference |

| Phenol, Primary Amine | Mannich Base (e.g., 2-phenylaminomethylphenol) | Formaldehyde | 3,4-Dihydro-2H-3-phenyl-1,3-benzoxazine | Allows for intermediate purification, potentially leading to higher purity final product. | acs.org |

| Phenolic -OH-containing precursors | Not specified | Not specified | Phenolic -OH-containing benzoxazines | A three-step synthesis is typically required. | acs.org |

| Tröger's base, Salicylaldehyde | Schiff base, reduced intermediate | Mannich condensation | Tröger's base-derived benzoxazine | Continuous three-step process without intermediate isolation. | acs.org |

Cyclization Reactions in 4H-1,3-Benzoxazine Formation

Cyclization reactions represent another important class of synthetic methods for the formation of the 4H-1,3-benzoxazine ring system. These reactions often involve the formation of a key bond to close the heterocyclic ring in a precursor molecule.

Intramolecular cyclization is a powerful strategy for the synthesis of 4H-1,3-benzoxazines, where a suitably functionalized precursor undergoes a ring-closing reaction. organic-chemistry.org For example, the strong Brønsted acid-catalyzed intramolecular cyclization of methyl 3-aryl-2-nitropropionates can yield 4H-1,2-benzoxazines, a related but distinct isomer. nih.govacs.org This reaction is considered an oxygen functionalization of the aromatic ring, with the oxygen atom originating from the nitro group. nih.govacs.org Another example is the FeBr3-mediated bromination/cyclization of olefinic amides, which provides a route to bromobenzoxazines in good yields under green reaction conditions. organic-chemistry.org This method is notable for its good functional group tolerance and scalability. organic-chemistry.org

| Precursor | Reagent/Catalyst | Product | Key Features | Reference |

| Olefinic amides | FeBr3, Air (oxidant) | Bromobenzoxazines | Good functional group tolerance, gram-scale synthesis, green reaction conditions. | organic-chemistry.org |

| Methyl 3-aryl-2-nitropropionates | Strong Brønsted acid (e.g., TFA, TFSA) | 4H-1,2-benzoxazines | Oxygen functionalization of the aromatic ring from the nitro group. | nih.govacs.org |

While the term "autocyclization" is not extensively used as a distinct category in the literature for 4H-1,3-benzoxazine synthesis, it can be understood as a spontaneous or self-induced cyclization that occurs under specific conditions without the need for an external cyclizing agent. In some contexts, this can overlap with intramolecular cyclization. For instance, the formation of 4-methylene-1,3-benzoxazines from imines derived from 2-hydroxyacetophenones and amines can be considered a form of autocyclization upon treatment with triphosgene, where the intermediate readily cyclizes. tandfonline.com The reaction of substituted 2-hydroxyacetophenones with amines under microwave irradiation to form imines, which are then treated with triphosgene, leads to the formation of 4-methylene-1,3-benzoxazines in good yields. tandfonline.comtandfonline.com The cyclization step in this sequence proceeds readily, suggesting a high propensity for ring closure in the intermediate.

| Precursor | Conditions | Product | Yield | Reference |

| Imines of 2-hydroxyacetophenones | Treatment with triphosgene | 4-Methylene-1,3-benzoxazines | Good | tandfonline.comtandfonline.com |

Advanced and Green Synthetic Strategies for 4H-1,3-Benzoxazine

The development of synthetic methodologies for 4H-1,3-benzoxazine and its derivatives has evolved towards more efficient, selective, and environmentally benign strategies. Advanced and green synthetic approaches, such as metal-catalyzed reactions and electrochemical synthesis, offer significant advantages over classical methods by providing milder reaction conditions, higher atom economy, and novel pathways to functionalized benzoxazine cores.

Metal-Catalyzed Synthesis of 4H-1,3-Benzoxazine

Transition metal catalysis has emerged as a powerful tool for the construction of the 4H-1,3-benzoxazine scaffold, enabling the formation of carbon-heteroatom bonds with high precision and efficiency. Gold, palladium, and copper catalysts have been prominently featured in the development of novel cyclization strategies.

Gold(I) catalysts have proven to be highly effective in promoting the cycloisomerization of N-(2-alkynyl)aryl benzamides to yield highly substituted 4-benzyliden-2-aryl-4H-benzo[d] nih.govacs.orgoxazines. nih.govacs.orgnih.gov This methodology is distinguished by its remarkably mild reaction conditions, often proceeding at room temperature or with gentle heating to 30°C, and does not require an inert atmosphere. nih.govacs.org The reaction proceeds via a chemoselective 6-exo-dig oxygen cyclization pathway. nih.govnih.gov

The proposed mechanism commences with the coordination of the cationic gold(I) complex to the alkyne moiety of the N-(2-alkynyl)aryl benzamide. nih.govresearchgate.net This is followed by a nucleophilic attack of the amide oxygen onto the activated alkyne, leading to the formation of a vinylidene gold(I) intermediate. nih.gov Subsequent protodeauration furnishes the final 4H-1,3-benzoxazine product. This stereoselective process exclusively yields the Z-isomer of the exocyclic double bond. nih.gov The efficiency of the catalysis can be influenced by the choice of ligands on the gold(I) center, with both phosphine and N-heterocyclic carbene (NHC) based catalysts demonstrating high efficacy. acs.org Yields for this transformation range from modest to excellent. nih.govacs.orgnih.gov

Table 1: Gold(I)-Catalyzed Cycloisomerization of N-(2-alkynyl)aryl benzamides

| Entry | Substrate | Catalyst (mol%) | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-(2-(phenylethynyl)phenyl)benzamide | C1 (3%) | DCM, 23°C | 4-benzylidene-2-phenyl-4H-benzo[d] nih.govacs.orgoxazine (B8389632) | 90 |

| 2 | N-(5-methyl-2-(phenylethynyl)phenyl)benzamide | C1 (3%) | DCM, 23°C | 6-methyl-4-benzylidene-2-phenyl-4H-benzo[d] nih.govacs.orgoxazine | 90 |

| 3 | N-(2-(p-tolylethynyl)phenyl)benzamide | C5 (10%) | DCM, 30°C | 4-(4-methylbenzylidene)-2-phenyl-4H-benzo[d] nih.govacs.orgoxazine | 95 |

| 4 | N-(5-methoxy-2-(phenylethynyl)phenyl)benzamide | C1 (20%) | DCM, 30°C | 6-methoxy-4-benzylidene-2-phenyl-4H-benzo[d] nih.govacs.orgoxazine | 46 |

Data sourced from research on Gold(I)-catalyzed synthesis of 4H-benzo[d] nih.govacs.orgoxazines. acs.org

Palladium catalysis offers versatile routes to the 4H-1,3-benzoxazine core and its analogues through various cyclization strategies. One notable method involves the highly regio- and stereoselective 6-exo-dig cyclization of N-acyl-o-alkynylanilines to produce 4-alkylidene-4H-3,1-benzoxazines. nih.gov The use of palladium(II) acetate [Pd(OAc)2] as the catalyst is crucial for this transformation. nih.gov

Another innovative approach is the one-pot, three-component reaction for the synthesis of 4H-3,1-benzoxazine derivatives. This process begins with a Passerini-azide reaction of 2-azidobenzaldehydes, trimethylsilyl azide, and isocyanides to form an azide intermediate. researchgate.netthieme-connect.com This intermediate then undergoes a palladium-catalyzed azide-isocyanide coupling and subsequent cyclization in the presence of a palladium catalyst, with Pd(PPh3)4 being identified as optimal, to afford the final products in moderate to good yields. researchgate.netthieme-connect.com

Furthermore, palladium catalysis has been employed in the synthesis of silicon-containing analogues, specifically 4-sila-4H-benzo[d] nih.govacs.orgoxazines, through an intramolecular Hiyama coupling of 3-amido-2-(arylsilyl)aryl triflates. nih.gov

Table 2: Palladium-Catalyzed Synthesis of 4H-3,1-Benzoxazine Derivatives

| Entry | Starting Materials | Catalyst (mol%) | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-azidobenzaldehyde, trimethylsilyl azide, tert-butyl isocyanide | Pd(PPh3)4 (10%) | THF, 60°C | 2-(tert-butylamino)-4-(tert-butylimino)-4H-3,1-benzoxazine | 84 |

| 2 | 2-azidobenzaldehyde, trimethylsilyl azide, cyclohexyl isocyanide | Pd(PPh3)4 (10%) | THF, 60°C | 2-(cyclohexylamino)-4-(cyclohexylimino)-4H-3,1-benzoxazine | 81 |

| 3 | 5-chloro-2-azidobenzaldehyde, trimethylsilyl azide, tert-butyl isocyanide | Pd(PPh3)4 (10%) | THF, 60°C | 6-chloro-2-(tert-butylamino)-4-(tert-butylimino)-4H-3,1-benzoxazine | 76 |

Data based on a one-pot sequential Passerini-azide/palladium-catalyzed azide–isocyanide coupling/cyclization reaction. thieme-connect.com

Copper-catalyzed reactions provide an efficient avenue for the synthesis of the benzoxazine framework, particularly for the preparation of 4H-3,1-benzoxazin-4-one derivatives. A facile and efficient copper-catalyzed method involves a tandem intramolecular C-N coupling and rearrangement process. organic-chemistry.orgacs.orgnih.gov While this method primarily yields the 4-oxo derivative, it highlights the utility of copper in constructing the core benzoxazine ring system.

A more direct application to the 4H-1,3-benzoxazine scaffold is the copper-catalyzed aerobic oxidative synthesis from 2-aminobenzyl alcohols and aldehydes. researchgate.net This green synthesis approach utilizes commercially available and economical copper(I) iodide (CuI) as the catalyst in the presence of a base, achieving moderate to high yields. researchgate.net Another copper-catalyzed method involves the selective benzylic C-O cyclization of N-o-tolylbenzamides, mediated by Selectfluor, to furnish 4H-3,1-benzoxazines. nih.gov This reaction demonstrates a high selectivity for the benzylic C(sp3)-H bond over aromatic C(sp2)-H bonds. nih.gov

Table 3: Copper-Catalyzed Synthesis of 4H-3,1-Benzoxazine Derivatives

| Entry | Starting Materials | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-aminobenzyl alcohol, benzaldehyde | CuI | tBuOK, aerobic | 2-phenyl-4H-3,1-benzoxazine | 75 |

| 2 | N-(2-methylphenyl)benzamide | Cu(OTf)2 | Selectfluor, DCE, 80°C | 4-methyl-2-phenyl-4H-3,1-benzoxazine | 82 |

| 3 | N-(2-methyl-5-nitrophenyl)benzamide | Cu(OTf)2 | Selectfluor, DCE, 80°C | 4-methyl-6-nitro-2-phenyl-4H-3,1-benzoxazine | 75 |

Data compiled from studies on copper-catalyzed aerobic oxidative synthesis and selective benzylic C-O cyclization. researchgate.netnih.gov

Electrochemical Synthesis Approaches for 4H-1,3-Benzoxazine

Electrochemical synthesis is gaining traction as a green and sustainable method for constructing heterocyclic compounds. By using electricity as a traceless reagent, these methods can often avoid the need for transition metals and chemical oxidants, generating minimal waste.

An unprecedented electrochemical approach for the synthesis of 4H-1,3-benzoxazines from readily available N-benzylamides has been developed. acs.orgacs.orgnih.gov This oxidative cyclization proceeds through an aromatic C-H oxygenation reaction in a transition metal- and oxidizing reagent-free manner, with hydrogen gas as the only theoretical byproduct. acs.orgacs.orgnih.gov

The reaction is typically carried out in an undivided cell using a reticulated vitreous carbon (RVC) anode and a platinum plate cathode. acs.org The proposed mechanism involves the anodic oxidation of the electron-rich phenyl ring of the N-benzylamide to form a radical cation. acs.org This is followed by a regioselective intramolecular cyclization and subsequent deprotonation and rearomatization to yield the 4H-1,3-benzoxazine product. acs.org This method can also be adapted to an electrochemical microreactor, which reduces the amount of supporting electrolyte needed and allows the reaction to proceed at room temperature. acs.org

Table 4: Electrochemical Synthesis of 4H-1,3-Benzoxazines from N-Benzylamides

| Entry | Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-(4-methoxybenzyl)benzamide | MeCN/THF (5:1), reflux, 2.5 h | 6-methoxy-2-phenyl-4H-1,3-benzoxazine | 63 |

| 2 | N-(3,4-dimethoxybenzyl)benzamide | MeCN/THF (5:1), reflux, 2.5 h | 6,7-dimethoxy-2-phenyl-4H-1,3-benzoxazine | 65 |

| 3 | N-(4-methoxybenzyl)-4-methylbenzamide | MeCN/THF (5:1), reflux, 2.5 h | 6-methoxy-2-(p-tolyl)-4H-1,3-benzoxazine | 72 |

Data from research on the electrochemical synthesis of 4H-1,3-benzoxazines via C-H oxygenation. acs.org

Electrochemical Cyclization-Desulfurization

A cost-effective, environmentally friendly, and highly efficient one-pot electrochemical process has been developed for the synthesis of 4H-1,3-benzoxazine derivatives. This method involves the electrochemical cyclization-desulfurization of thiourea intermediates, which are formed in situ from the reaction of 2-amino-arylalkyl alcohols with isothiocyanates. The reaction is typically carried out at room temperature (25 °C) with a constant current of 20 mA, utilizing a graphite anode and a platinum cathode in a dimethyl sulfoxide (DMSO) solvent. One of the key advantages of this electrochemical approach is the elimination of the need for external oxidizing agents, which minimizes waste production. researchgate.net

The process is characterized by the cascade formation of C–O and C–N bonds. The proposed mechanism involves the oxidation of the thiourea intermediate at the anode to form a radical cation. Subsequent intramolecular cyclization and deprotonation lead to the formation of the benzoxazine ring. This metal-free electrochemical approach aligns with the principles of green chemistry by providing a milder and more sustainable alternative to conventional methods.

Cycloaddition Reactions in 4H-1,3-Benzoxazine Synthesis

Cycloaddition reactions represent a powerful tool in organic synthesis for the construction of cyclic compounds. In the context of 4H-1,3-benzoxazine synthesis, both [3+3] and [4+2] cycloaddition pathways have been explored, offering strategic routes to the core heterocyclic structure and its analogues.

While less common for the direct synthesis of the 4H-1,3-benzoxazine ring, [3+3] cycloaddition or annulation strategies can be employed to construct related heterocyclic systems. This approach typically involves the reaction of a three-atom synthon with another three-atom component to form a six-membered ring. The application of this methodology to the direct synthesis of 4H-1,3-benzoxazines is an area of ongoing research.

The Diels-Alder reaction, a cornerstone of [4+2] cycloaddition chemistry, has been utilized in the synthesis of benzoxazine derivatives. This reaction typically involves a diene and a dienophile. For the synthesis of benzoxazines, variations of the Diels-Alder reaction, such as inverse-electron-demand Diels-Alder reactions, can be employed.

For instance, a tandem oxidation-inverse-electron-demand Diels-Alder reaction of o-aminophenol derivatives with enamines has been developed to produce highly substituted 1,4-benzoxazine cycloadducts with complete regiochemical control. nih.gov Although this method yields the 1,4-benzoxazine isomer, the principle of utilizing a [4+2] cycloaddition is a key feature.

Furthermore, vinyl- and alkynyl-substituted benzoxazinone-derived zwitterionic species are known to participate in catalytic [4+2] and [4+3] dipolar cycloaddition reactions for the asymmetric preparation of various aza-heterocycles. nih.gov Additionally, the retro-Diels-Alder reaction of 4H-1,2-benzoxazines, which are isomers of the target compound, has been studied to generate o-quinone methides, which can then undergo in situ Diels-Alder reactions with dienophiles to form chroman derivatives. acs.org This highlights the reversible nature of the Diels-Alder reaction and its applicability in the broader context of benzoxazine chemistry. The synthesis of benzoxazine-containing polymers has also been achieved through Diels-Alder reactions, demonstrating the versatility of this cycloaddition strategy. researchgate.netacs.org

Solvent-Free and Aqueous Medium Synthesis of 4H-1,3-Benzoxazine

In line with the growing emphasis on green chemistry, synthetic methods that minimize or eliminate the use of hazardous organic solvents are of great interest. Solvent-free and aqueous medium syntheses of 4H-1,3-benzoxazine derivatives have been developed as environmentally benign alternatives to traditional methods.

Solvent-free synthesis often involves the reaction of starting materials in the absence of a solvent, sometimes with the aid of a solid support or microwave irradiation to facilitate the reaction. For example, the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones from N-acyl anthranilic acids has been achieved under solvent-free conditions. researchgate.net

Aqueous synthesis utilizes water as the reaction medium, which is a safe, non-toxic, and inexpensive solvent. An eco-friendly Mannich-type condensation-cyclization reaction of phenols or naphthols with formaldehyde and primary amines in water at ambient temperature has been reported for the synthesis of 3,4-dihydro-2H-benzo[e] nih.govnih.govoxazine derivatives.

| Reaction Type | Reactants | Conditions | Product | Reference |

| Mannich Condensation | Phenols/Naphthols, Formaldehyde, Primary Amines | Water, Ambient Temperature | 3,4-dihydro-2H-benzo[e] nih.govnih.govoxazine derivatives |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of various 4H-1,3-benzoxazine derivatives.

The microwave-assisted synthesis of 3,4-dihydro-2H-benzo[b] acs.orgnih.govoxazines from substituted 2-aminophenols, benzaldehydes, and phenacyl bromides via a one-pot multicomponent reaction has been reported. arkat-usa.org This method demonstrates improved yields and purity of the products, along with easier work-up procedures.

Furthermore, the synthesis of 2-amino-4-oxo-derivatives of s-triazino[2,1-b] nih.govnih.govbenzoxazoles has been achieved through the carbonylation of 2-benzoxazolylguanidines with phenyl isocyanate under microwave irradiation at 180°C for 15 minutes. monash.edu An efficient and eco-friendly one-step synthesis of benzoxazine-2,4-diones from phthalic anhydrides and trimethylsilyl azide has also been developed using microwave irradiation, offering access to products and regioisomers not available through conventional heating. researchgate.net

| Starting Materials | Reagents | Conditions | Product | Reference |

| Substituted 2-aminophenols, Benzaldehydes, Phenacyl bromides | Cs2CO3, aq. Ethanol | Microwave, 100°C, 3-5 min | 3,4-dihydro-2H-benzo[b] acs.orgnih.govoxazines | arkat-usa.org |

| 2-Benzoxazolylguanidines | Phenyl isocyanate | Microwave, 180°C, 15 min | 2-Amino-4-oxo-s-triazino[2,1-b] nih.govnih.govbenzoxazoles | monash.edu |

| Phthalic anhydrides | Trimethylsilyl azide | Microwave, 100W | Benzoxazine-2,4-diones | researchgate.net |

Synthesis of Specific 4H-1,3-Benzoxazine Subtypes and Derivatives

The versatility of the 4H-1,3-benzoxazine core allows for the synthesis of a wide range of subtypes and derivatives with diverse functionalities. Key subtypes include 2-amino-4H-1,3-benzoxazines and 4H-1,3-benzoxazin-4-ones.

The synthesis of 2-amino-4H-1,3-benzoxazines can be achieved through the reaction of 2-amino-arylalkyl alcohols with isothiocyanates to form thiourea intermediates. These intermediates are then cyclized in situ using molecular iodine in the presence of triethylamine. organic-chemistry.org An alternative approach involves a one-pot multicomponent cyclocondensation reaction.

4H-1,3-Benzoxazin-4-ones are another important class of derivatives. A classic method for their synthesis involves the treatment of anthranilic acids with aroyl chlorides in the presence of pyridine. nih.gov More contemporary methods include a one-pot CuCl-catalyzed decarboxylative coupling of α-keto acids and anthranilic acids. nih.gov An efficient and environmentally friendly protocol for the synthesis of 4H-1,3-benzoxazine-4-ones with electron-withdrawing groups involves the ring-formation of o-halogenbenzoylurea under alkaline conditions with K2CO3 as the base. researchgate.net A domino carbonylation-cyclization process of ortho-iodophenols and cyanamide, catalyzed by palladium, also yields 2-amino-4H-benzo[e] nih.govnih.govoxazin-4-ones in moderate to excellent yields. nih.gov

| Subtype | Starting Materials | Key Reagents/Conditions | Reference |

| 2-Amino-4H-1,3-benzoxazines | 2-Amino-arylalkyl alcohols, Isothiocyanates | I2, Et3N | organic-chemistry.org |

| 4H-1,3-Benzoxazin-4-ones | Anthranilic acids, Aroyl chlorides | Pyridine | nih.gov |

| 4H-1,3-Benzoxazin-4-ones | α-Keto acids, Anthranilic acids | CuCl | nih.gov |

| 4H-1,3-Benzoxazin-4-ones | o-Halogenbenzoylurea | K2CO3 | researchgate.net |

| 2-Amino-4H-benzo[e] nih.govnih.govoxazin-4-ones | ortho-Iodophenols, Cyanamide | Pd(PPh3)4, Mo(CO)6 | nih.gov |

Synthesis of 4H-1,3-Benzoxazin-4-ones

4H-1,3-Benzoxazin-4-ones are a prominent class of benzoxazine derivatives. Their synthesis has been extensively studied, leading to the development of several reliable methods.

The use of anthranilic acids as starting materials is a cornerstone for the synthesis of 4H-1,3-benzoxazin-4-ones. One of the earliest reported methods involves the treatment of anthranilic acids with aroyl chlorides in the presence of excess pyridine. nih.gov This foundational approach has been expanded upon, with numerous modern variations now available.

A common and straightforward method involves the reaction of anthranilic acids with acetic anhydride, which typically leads to the formation of 2-methyl-3,1-(4H)-benzoxazin-4-one derivatives. acs.org The reaction of anthranilic acid with two equivalents of an acid chloride in a pyridine solution is another effective route to produce 2-aryl-3,1-benzoxazin-4-one derivatives. acs.org In this reaction, one equivalent of the acid chloride acylates the amino group, while the second reacts with the carboxylic group to form a mixed anhydride, which then cyclizes to the benzoxazinone (B8607429). acs.org

More contemporary methods have focused on improving efficiency and reaction conditions. For instance, a one-pot synthesis has been developed by reacting aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid. nih.govnih.gov This method has been explored under both thermal and microwave-assisted conditions. nih.govnih.gov It has been observed that the electron density on the aromatic ring of the anthranilic acid can influence the outcome, with electron-donating groups favoring the formation of 4H-benzo[d] nih.govorganic-chemistry.orgoxazin-4-ones, while electron-withdrawing groups may lead to the formation of dihydro analogs. nih.gov

Furthermore, ultrasound-assisted, one-pot condensation of anthranilic acids and aryl aldehydes in the presence of acetic anhydride provides an efficient, transition-metal-free route to N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones in excellent yields. nih.gov

| Starting Material | Reagent(s) | Product | Key Features |

| Anthranilic Acid | Aroyl Chlorides, Pyridine | 2-Aryl-4H-1,3-benzoxazin-4-ones | Classic method |

| Anthranilic Acid | Acetic Anhydride | 2-Methyl-4H-1,3-benzoxazin-4-ones | Straightforward synthesis |

| Anthranilic Acid | Orthoesters, Acetic Acid | 2-Alkyl/Aryl-4H-1,3-benzoxazin-4-ones | One-pot synthesis, thermal or microwave conditions |

| Anthranilic Acid | Aryl Aldehydes, Acetic Anhydride | N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones | Ultrasound-assisted, transition-metal-free |

Functionalized amides serve as versatile precursors for the synthesis of 4H-1,3-benzoxazin-4-ones. A notable example involves a Rh(III)-catalyzed cascade sequence utilizing carboxylic acid as a directing group with dioxazolones to prepare 2,5-disubstituted benzoxazine-4-ones. acs.org This process involves a double amidation followed by dehydrative annulation to yield the final product. acs.org

Another approach involves the FeBr3-mediated bromination/cyclization of olefinic amides, which produces bromobenzoxazines in good yields. mdpi.com This method is valued for its tolerance of various functional groups and its use of air as the terminal oxidant, presenting a greener reaction condition. mdpi.com

Isatoic anhydrides are another important class of starting materials for the synthesis of 4H-1,3-benzoxazin-4-ones. These compounds can undergo decarboxylative esterification, and in the presence of hexafluoroisopropanol (HFIP), generate a nitrogen anion intermediate. nih.gov This intermediate can then participate in a [4+2] cycloaddition with cyclopropenones to yield 2-diarylalkenyl-4H-3,1-benzoxazin-4-ones. nih.gov

The reactivity of isatoic anhydrides allows for their use in various condensation reactions to form the benzoxazinone ring system. They are considered valuable precursors for a wide range of heterocyclic compounds.

Oxidative coupling reactions have emerged as powerful tools for the synthesis of 4H-1,3-benzoxazin-4-ones. A palladium-catalyzed aerobic oxidative coupling of anthranilic acid with isocyanides represents a modern approach to these structures. acs.org Another transition-metal-free method utilizes an I2/TBHP-mediated oxidative coupling combined with isocyanide insertion to access a diverse range of 2-aminobenzoxazin-4-ones under mild conditions. nih.gov

Furthermore, a palladium-catalyzed intramolecular C-H activation strategy using Ag2O as an oxidant has been developed for N-alkyl-N-arylanthranilic acids to produce 1,2-dihydro-(4H)-3,1-benzoxazin-4-ones. nih.gov A domino carbonylation-cyclization process of ortho-iodophenols with cyanamide, catalyzed by palladium, also affords 4H-1,3-benzoxazin-4-ones in moderate to excellent yields. This reaction can also be extended to ortho-bromophenols.

| Strategy | Catalysts/Reagents | Starting Materials | Product |

| Aerobic Oxidative Coupling | Palladium | Anthranilic Acid, Isocyanides | 4H-1,3-Benzoxazin-4-ones |

| Oxidative Coupling | I2/TBHP | Anthranilic Acid, Isocyanides | 2-Amino-4H-1,3-benzoxazin-4-ones |

| Intramolecular C-H Activation | Palladium, Ag2O | N-alkyl-N-arylanthranilic acids | 1,2-dihydro-(4H)-3,1-benzoxazin-4-ones |

| Carbonylation-Cyclization | Palladium | ortho-Halophenols, Cyanamide | 4H-1,3-Benzoxazin-4-ones |

Synthesis of N-Activated 4H-1,3-Benzoxazine Derivatives

A novel approach to synthesizing N-activated 1,3-benzoxazine derivatives involves the ring-closing reaction of aminophenols. nih.gov In this method, the aminophenol is first activated with sodium hydride (NaH) in a solution of dichloromethane (CH2Cl2) and tetrahydrofuran (THF). acs.org The dichloromethane serves as the source of the methylene (B1212753) bridge required for the ring-closure, leading to the formation of an ionic 1,3-benzoxazine derivative. acs.orgnih.gov This synthetic strategy has been successfully applied to aminophenols with varying substitution patterns on the aryl core and different amine side chains. nih.gov The resulting N-activated benzoxazines are notable for being well-defined ionic forms. acs.orgnih.gov

Synthesis of Multifunctional 4H-1,3-Benzoxazine Monomers

The synthesis of multifunctional 4H-1,3-benzoxazine monomers is crucial for the development of advanced polymers with tailored properties. A key strategy for creating these monomers is the Mannich condensation reaction, which involves the reaction of phenols, primary amines, and formaldehyde. acs.org

For example, a benzoxazine monomer has been synthesized using 3,3′-dichloro-4,4′-diaminodiphenylmethane, a phenol, and paraformaldehyde. nih.govmdpi.com The reaction is typically carried out in a solvent such as toluene or a mixture of toluene and isopropanol. nih.govmdpi.com The resulting monomers can then be thermally cured to produce polybenzoxazines. nih.govmdpi.com The inclusion of substituents like chlorine in the aromatic amine backbone can influence the synthesis process and the properties of the final polymer, such as enhancing fire resistance. nih.govmdpi.com

| Monomer Type | Key Starting Materials | Synthetic Method | Potential Application |

| Dichloro-substituted Benzoxazine | 3,3′-dichloro-4,4′-diaminodiphenylmethane, Phenol, Paraformaldehyde | Mannich Condensation | Thermo- and fire-resistant binders for composites |

Synthesis of Bio-based 4H-1,3-Benzoxazine Derivatives

The development of bio-based benzoxazines is a significant area of research, driven by the need for sustainable alternatives to traditional petroleum-based thermosetting resins. rsc.orgrsc.org A considerable portion of conventional polybenzoxazines are derived from non-renewable, petroleum-based resources, with bisphenol A being a common precursor. rsc.org Concerns over the environmental impact and potential health risks associated with compounds like bisphenol A have spurred interest in synthesizing benzoxazines from renewable and ecologically friendly materials. rsc.orgnih.gov Natural resources such as plants and crops offer a rich source of phenolic compounds and amines that can be utilized as building blocks for benzoxazine monomers. nih.govtechscience.com

Researchers have successfully synthesized bio-based benzoxazines from a variety of renewable phenolic sources, including cardanol, eugenol, guaiacol, vanillin, curcumin, sesamol, and thymol. rsc.orgnih.govtechscience.com These natural phenols are reacted with an aldehyde and a primary amine, often also from a renewable source like furfurylamine, through mechanisms such as the Mannich condensation to form the characteristic oxazine ring. nih.govtechscience.com The resulting bio-based benzoxazine monomers can then undergo thermal ring-opening polymerization to create high-performance polybenzoxazines. mdpi.com These materials are explored for a wide range of applications, including coatings, adhesives, and flame retardants, owing to their desirable properties like low water absorption, and good thermal and mechanical stability. rsc.orgrsc.org

Synthesis from Plant-Derived Phenols

A diverse array of phenolic compounds derived from natural sources serves as the foundation for synthesizing bio-based 4H-1,3-benzoxazine derivatives. The inherent structural variety in these precursors allows for the creation of benzoxazines with a wide range of properties.

Cardanol-Based Benzoxazines: Cardanol, a harmful byproduct of the cashew industry, is a valuable renewable resource for polymer synthesis. rsc.orgscilit.com It is a monohydroxy phenol with a long, unsaturated alkyl chain, which imparts hydrophobicity and good processing characteristics. nih.gov Novel benzoxazine monomers have been synthesized from cardanol, which can be used to produce bio-composites, often in combination with materials like jute fibers. rsc.orgscilit.com For instance, the benzoxazine monomer m-alkylphenyl-3,4-dihydro-2H-benzoxazine (CA-Bz) has been successfully synthesized from cardanol. vjs.ac.vn Microwave-irradiation has been shown to significantly shorten the reaction time for synthesizing cardanol-based benzoxazines, reducing it from over two hours to just seven minutes. techscience.com

Eugenol-Based Benzoxazines: Eugenol, a natural phenol obtained from clove oil, is another key precursor for bio-based benzoxazines. researchgate.net New classes of benzoxazine monomers have been prepared from eugenol, paraformaldehyde, and various aromatic diamines. researchgate.netscispace.com The resulting polybenzoxazines exhibit good dimensional and thermal stability. researchgate.net Researchers have also synthesized mixed benzoxazine precursors by blending eugenol with phenol, allowing for the fine-tuning of properties like crosslinking density and glass transition temperature. rsc.org Furthermore, several bio-based main-chain type benzoxazine oligomers have been synthesized from eugenol derivatives, which show good processability and film-forming properties for use in high-performance organic coatings. mdpi.com

Vanillin-Based Benzoxazines: Vanillin, a widely available renewable phenolic compound, is frequently used in the synthesis of bio-based benzoxazines. nasampe.orgresearchgate.net Benzoxazine monomers have been synthesized by reacting vanillin with bio-based amines like furfurylamine or difurfuryl diamine (DFDA) and formaldehyde. nasampe.orgresearchgate.net These monomers can form low-viscosity liquids upon melting, making them suitable for impregnating fiber reinforcements. nasampe.orgresearchgate.net The resulting polybenzoxazines often exhibit high glass transition temperatures and char yields, making them suitable for high-temperature applications. nasampe.orgresearchgate.net Hybrid benzoxazines have also been synthesized from vanillin combined with other compounds like Jeffamine D-230. nih.gov

Other Bio-Phenols:

Curcumin: This natural compound has been used as the phenolic component in Mannich condensation reactions with an amine (like aniline) and formaldehyde to form a bifunctional benzoxazine monomer. mdpi.com The presence of two phenolic groups in curcumin allows for increased crosslink density in the final polymer. mdpi.com

Thymol and Carvacrol: These bio-phenolic compounds have been used to synthesize hybrid benzoxazines. nih.gov Thymol, in particular, has been reacted with various amines (ethylamine, aniline (B41778), 1,6-diaminohexane) and paraformaldehyde using a solvent-free method to produce bio-based benzoxazine resins. scispace.comscispace.com

Sesamol: In the pursuit of a truly bio-based benzoxazine where all three components are from renewable sources, researchers have used sesamol as the phenolic reactant, furfurylamine as the amine, and bio-based benzaldehyde as the aldehyde. rsc.org

The table below summarizes the synthesis of various bio-based benzoxazine monomers from different natural phenolic sources.

| Bio-Phenol Source | Amine Reactant | Aldehyde Reactant | Resulting Monomer/Polymer Properties | Reference |

|---|---|---|---|---|

| Cardanol | Furfurylamine | Not Specified | Used for bio-composites; synthesis time reduced by microwave irradiation. | techscience.comrsc.orgscilit.com |

| Eugenol | Various Aromatic Diamines | Paraformaldehyde | Good dimensional and thermal stability; tunable properties. | researchgate.netscispace.comrsc.org |

| Vanillin | Furfurylamine / Difurfuryl diamine | Formaldehyde | High glass transition temperature and char yield. | nasampe.orgresearchgate.net |

| Curcumin | Aniline | Formaldehyde | Bifunctional monomer, aids in increasing crosslink density. | mdpi.com |

| Thymol | Ethylamine / Aniline / 1,6-diaminohexane | Paraformaldehyde | Synthesized via solvent-free method; enhanced thermal stability. | scispace.comscispace.com |

| Sesamol | Furfurylamine | Benzaldehyde | A "truly bio-based" benzoxazine with all reactants from renewable sources. | rsc.org |

Reactivity and Mechanistic Investigations of 4h 1,3 Benzoxazine

Ring-Opening Reactions of 4H-1,3-Benzoxazine

The polymerization of 1,3-benzoxazines is initiated by the opening of the oxazine (B8389632) ring, a process that can be induced thermally or catalytically. mdpi.com This ring-opening polymerization (ROP) is a complex process that can proceed through different mechanisms, leading to a variety of structures within the resulting polymer network. researchgate.net

The presence of nitrogen and oxygen atoms in the oxazine ring makes it susceptible to cationic initiation. kpi.ua The polymerization proceeds via a cationic ring-opening pathway where the heterocyclic atoms stabilize the cationic intermediates formed during the reaction. mdpi.com This process can be initiated by acids or other species capable of generating a cation on the oxazine ring. mdpi.com

One of the proposed initiation mechanisms for the cationic ring-opening of benzoxazines involves the protonation of the oxygen atom in the oxazine ring. researchgate.net This protonation event is considered a key step in the acid-catalyzed polymerization of benzoxazines. researchgate.net The protonation of the oxygen atom leads to the formation of a cationic intermediate, which subsequently undergoes ring-opening. doi.org This mechanism is supported by studies investigating the effects of cationic initiators on benzoxazine (B1645224) polymerization. researchgate.net Research has indicated that the ring-opening reaction catalyzed by certain metal cations is primarily caused by the protonation of the oxygen atom. researchgate.net

The process involves a few key steps:

Coordination: A metal cation coordinates with the oxygen atom of the oxazine ring.

Ring-Opening: This coordination facilitates the opening of the ring.

Electrophilic Attack: The resulting intermediate undergoes an electrophilic attack.

Rearrangement: The structure then rearranges to form the final polymer network. researchgate.net

If the cation forms on the oxygen atom, polybenzoxazine is produced through ring-opening and subsequent Friedel-Crafts reactions. nih.gov

The ring-opening of the 1,3-benzoxazine ring is thought to proceed through the formation of zwitterionic intermediates. researchgate.net At elevated temperatures, the O-CH2-N bond within the oxazine ring undergoes heterolytic cleavage, which generates these zwitterionic species. researchgate.net This intermediate consists of an iminium cation and a phenoxide anion. researchgate.net The formation of this zwitterion is a critical step in the polymerization process, as it precedes the subsequent electrophilic substitution reactions that lead to the formation of the polymer network. researchgate.net

| Species | Role in Reaction |

|---|---|

| 1,3-Benzoxazine | Starting monomer |

| Zwitterion | Intermediate species with both a positive (iminium) and negative (phenoxide) charge |

| Iminium cation | Positively charged part of the zwitterion, electrophilic in nature |

| Phenoxide | Negatively charged part of the zwitterion, nucleophilic in nature |

Following the formation of cationic intermediates, such as the iminium ion from the ring-opening of the protonated benzoxazine, electrophilic aromatic substitution occurs. doi.org The charged methylene (B1212753) group of the opened ring is attacked by the ortho position of the phenolic ring of another benzoxazine molecule. doi.org This reaction is a crucial step in the chain growth of the polybenzoxazine.

The zwitterionic intermediates generated during the ring-opening are key to this process. researchgate.net These species preferentially attack the ortho- and C5 furan ring positions of the phenoxide through an electrophilic aromatic substitution reaction. researchgate.net This leads to the formation of furfuryl and Mannich phenolic type crosslinked structures. researchgate.net While phenolic polymers are a major product, phenoxy polymers can also be formed by the direct attack of the benzoxazine oxygen atom on the iminium cation, which also results in the opening of the oxazine ring. doi.org However, these phenoxy structures often rearrange to the more stable phenolic ones at the typical polymerization temperatures. doi.org

The ring-opening of 1,3-benzoxazines can also be initiated by nucleophilic attack. The nature of the polymerization of 1,3-benzoxazines is suitable to be catalyzed by species that can produce a cation on the oxazine ring. mdpi.com The polymerization process is initiated by the thermally induced formation of cationic intermediates on the nitrogen and oxygen atoms, followed by the cleavage of the methylene bridge on the oxazine ring. mdpi.com The resulting cationic species can then be attacked by nucleophiles.

For instance, the reaction of 1,3-benzoxazines with thiols is proposed to proceed via an iminium ion intermediate. researchgate.net This intermediate is susceptible to nucleophilic attack by the thiol. The efficiency of this reaction is influenced by the acidity of the thiol, with more acidic thiols promoting a greater conversion of the benzoxazine monomer. researchgate.net This highlights the importance of the protonation step in facilitating the ring-opening for subsequent nucleophilic attack. researchgate.net

In the absence of a catalyst, 1,3-benzoxazines undergo thermally induced ring-opening polymerization at elevated temperatures, typically between 160 and 260°C. researchgate.netacs.org The exact polymerization temperature is dependent on the purity and the specific structure of the benzoxazine monomer. researchgate.net This process is a type of cationic ring-opening polymerization. researchgate.net

The thermal stability of the resulting polybenzoxazines is influenced by the structure of the original monomer. For example, ionic benzoxazines have been observed to exhibit greater thermal stability after curing compared to their neutral counterparts. acs.org Differential scanning calorimetry (DSC) is a common technique used to study the thermal polymerization of benzoxazine monomers. mdpi.com DSC analysis can determine the onset and peak temperatures of the exothermic ring-opening polymerization. mdpi.com For instance, phenol/aniline-based mono-oxazine benzoxazine (PH-a) and bisphenol A/aniline-based bis-oxazine benzoxazine (BA-a) exhibit ring-opening polymerization exotherms at 267°C and 256°C, respectively. mdpi.com

| Benzoxazine Monomer | Melting Point (°C) | Polymerization Exotherm Peak (°C) | Reference |

|---|---|---|---|

| PH-a (phenol/aniline-based) | 57 | 267 | mdpi.com |

| BA-a (bisphenol A/aniline-based) | 113 | 256 | mdpi.com |

Hydrolysis and Photochemical Cleavage of the Heterocycle

The stability and cleavage of the oxazine ring are fundamental to understanding the reactivity of 4H-1,3-benzoxazine.

Hydrolysis: The oxazine ring of 1,3-benzoxazines can be opened via hydrolysis. For instance, typical benzoxazines such as the phenol/aniline-based mono-oxazine (PH-a) and the bisphenol A/aniline-based bis-oxazine (BA-a) have been successfully hydrolyzed using hydrochloric acid (HCl). This process yields stable 2-(aminomethyl)phenol derivatives. Spectroscopic analyses, including NMR, FTIR, and Raman, have confirmed the opening of the oxazine ring. These resulting intermediates are stable over a wide temperature range and can be isolated as independent compounds, which can then serve as reactants for the synthesis of novel benzoxazines, particularly 2-substituted 1,3-benzoxazines.

Photochemical Cleavage: The polymerization of benzoxazine monomers can be initiated by photochemical means, suggesting a light-induced cleavage of the heterocycle. Irradiation of benzoxazine monomers with light, particularly in the presence of water, can initiate the ring-opening polymerization at room temperature without the need for any metal catalyst, acid, or base. This method is believed to proceed through the breaking of the O-C bond within the oxazine ring upon irradiation. Furthermore, the use of iodonium salts can induce photo-initiated cationic ring-opening reactions. Upon photolysis at 300 nm, main-chain polybenzoxazine precursors have been observed to gelate in a relatively short period. This dual-curable nature (photochemical followed by thermal) makes them suitable for deep curing applications.

Polymerization Mechanisms of 4H-1,3-Benzoxazine Monomers

The conversion of 4H-1,3-benzoxazine monomers into polybenzoxazine is a complex process that can occur through several mechanistic pathways. The polymerization is generally a thermally activated, exothermic ring-opening polymerization (ROP) that proceeds cationically.

Autocatalytic Polymerization Processes

The thermal ring-opening polymerization of benzoxazine monomers is widely recognized as an autocatalytic process. This means that the reaction products act as catalysts, accelerating the polymerization rate. The process typically exhibits an S-shaped conversion profile. Initially, the conversion is slow at temperatures below 150°C. An induction period follows, during which phenolic hydroxyl groups are generated from the initial ring-opening of a few monomer units. These phenolic groups then act as catalysts, speeding up the reaction and leading to a rapid increase in conversion. Finally, the reaction rate slows down as the concentration of unreacted monomers decreases. The polymerization temperature for this non-catalytic process generally falls between 180°C and 250°C, depending on the specific structure of the monomer.

Catalyst-Mediated Polymerization of 4H-1,3-Benzoxazines

To reduce the high temperatures required for autocatalytic polymerization and to accelerate the curing process, various catalysts have been investigated. These catalysts facilitate the cleavage of the C-O-C bond in the oxazine ring, thereby lowering the energy barrier for polymerization.

Lewis acids are effective catalysts for the ROP of benzoxazines as they can interact with the nitrogen and oxygen atoms of the oxazine ring, generating cationic species that initiate polymerization. This catalytic action significantly lowers the curing temperature.

Boron-Based Catalysts: Tris(pentafluorophenyl)borane has been shown to be a potent Lewis acid catalyst, reducing the onset ROP temperature by as much as 98°C for model benzoxazine compounds.

Metal Halides: Various metal halides, such as aluminum trichloride (AlCl₃), phosphorus pentachloride (PCl₅), and zinc chloride (ZnCl₂), have been used to tailor the polymerization of benzoxazine monomers. AlCl₃ and PCl₅ are highly efficient, promoting the generation of carbocations and favoring a cationic chain polymerization mechanism. In contrast, the less effective ZnCl₂ leads to a step polymerization mechanism, similar to the neat resin.

Titanium-Containing Catalysts: A novel catalyst, trisilanolphenyl-polyhedral oligomeric silsesquioxane titanium (Ti-Ph-POSS), has demonstrated the ability to catalyze the ROP of benzoxazine. The inclusion of 3 wt% of this catalyst reduced the initial and peak curing temperatures by approximately 44.6°C and 27.8°C, respectively.

| Lewis Acid Catalyst | Benzoxazine Monomer | Effect on Polymerization Temperature |

|---|---|---|

| Tris(pentafluorophenyl)borane | Model Compounds | Onset ROP temperature decreased by up to 98°C |

| AlCl₃, PCl₅ | BA-a | Highly efficient in promoting polymerization |

| ZnCl₂ | BA-a | Less effective than AlCl₃ and PCl₅ |

| Ti-Ph-POSS (3 wt%) | BZ | Initial curing temperature decreased by 44.6°C; Peak curing temperature decreased by 27.8°C |

Tertiary amines have also been explored as catalysts for the ring-opening polymerization of benzoxazines. A study involving two different benzoxazine monomers, bisphenol A/aniline (B41778) type (BA-a) and bisphenol A/tert-butylamine type (BA-tb), with three tertiary amine catalysts (2-methylimidazole, 1,2-dimethylimidazole, and 4-dimethylaminopyridine) demonstrated a clear catalytic effect. The presence of these catalysts promoted the ring-opening reactions and the formation of phenolic units. It was observed that the catalytic activity was higher for the BA-a system compared to the BA-tb system, which was attributed to the presence of an electron-donating tert-butyl group in the latter.

| Catalyst Type | Specific Examples | Key Research Findings |

|---|---|---|

| Lewis Acids | Tris(pentafluorophenyl)borane, AlCl₃, PCl₅, Ti-Ph-POSS | Significantly reduces the onset and peak polymerization temperatures by generating cationic species. |

| Tertiary Amines | 2-methylimidazole, 1,2-dimethylimidazole, 4-dimethylaminopyridine | Promotes ring-opening and formation of phenolic structures; activity is influenced by monomer structure. |

| Latent Catalysts | Dual ionic/non-ionic benzoxazine monomer pairs | Remain dormant at room temperature and are activated by heat, leading to a controlled polymerization at lower temperatures. |

Formation of Cross-linked Polybenzoxazine Structures

The thermally activated ring-opening polymerization of 4H-1,3-benzoxazine monomers leads to the formation of a highly cross-linked polymer network known as polybenzoxazine. This process is complex and involves multiple reaction pathways that contribute to the final three-dimensional structure of the thermoset.

Phenolic and N,O-acetal Structure Formation

The polymerization of 4H-1,3-benzoxazine is initiated by the thermal opening of the oxazine ring. This ring-opening polymerization (ROP) can proceed through a cationic mechanism, often initiated by acidic impurities or the phenolic hydroxyl groups of the benzoxazine monomers themselves. The initial step involves the protonation of the oxygen or nitrogen atom in the oxazine ring, leading to the formation of a carbocation or an iminium ion intermediate.

This reactive intermediate can then undergo several electrophilic aromatic substitution reactions with other benzoxazine monomers, primarily at the ortho-position to the phenolic hydroxyl group. This results in the formation of a polymer with a phenoxy-type structure connected by Mannich bridges (-CH₂-N(R)-CH₂-). faa.govcnrs.fr As the polymerization progresses, these linear or branched chains cross-link with each other, leading to a rigid three-dimensional network.

Recent studies have also elucidated the formation of an intermediary polymer with an N,O-acetal-type linkage in the main chain during the bulk polymerization of N-phenylbenzoxazine. acs.org This N,O-acetal structure can subsequently rearrange into the more stable Mannich-type linkage in the solid state. acs.org The efficiency of this main chain rearrangement can be enhanced by utilizing a dual catalyst system composed of imidazole and sulfonic acid. acs.org

The final cross-linked structure is a complex network of phenolic moieties interconnected by methylene and amine linkages. The presence of phenolic hydroxyl groups in the polymer backbone contributes to the high thermal stability and flame retardant properties of polybenzoxazines.

Influence of Monomer Structure on Polymerization Pathways

The structure of the initial 4H-1,3-benzoxazine monomer plays a crucial role in determining the polymerization pathway and the properties of the resulting polybenzoxazine. The nature of the substituents on the phenolic ring and the amine moiety can significantly influence the reactivity of the monomer and the cross-linking density of the final polymer.

For instance, the presence of electron-donating groups on the phenol ring can increase the electron density at the ortho-position, thereby facilitating the electrophilic aromatic substitution and accelerating the polymerization rate. Conversely, electron-withdrawing groups can decrease the reactivity of the monomer.

The nature of the bridging group in bis-benzoxazine monomers also affects the polymerization process. Monomers based on Bisphenol A (BA) tend to produce a higher concentration of oligomers compared to those based on 4,4'-methylenediphenol (BF). This suggests that the flexibility of the bridging group influences the basicity of the oxygen and nitrogen atoms in the oxazine ring, which in turn affects the ring-opening and subsequent oligomer formation.

Furthermore, the functionality of the monomer (monofunctional, difunctional, or multifunctional) dictates the dimensionality of the resulting polymer. While monofunctional benzoxazines can form linear polymers, they may have limited ability to cross-link, which can impact their thermal and mechanical properties. morressier.com Difunctional and multifunctional monomers, on the other hand, readily form highly cross-linked networks upon polymerization. metu.edu.tr

The table below summarizes the effect of different monomer structures on the polymerization temperature.

| Monomer Type | Substituent on Phenol | Amine | Polymerization Peak Temperature (Tp) (°C) |

| Monofunctional | Unsubstituted | Aniline | 250 |

| Monofunctional | m-methyl | Aniline | 240 |

| Monofunctional | m-methoxy | Aniline | 139 |

| Difunctional | Bisphenol A | Aniline | 260 |

| Difunctional | Bisphenol F | Aniline | 245 |

| Dendritic (1st Gen) | - | - | 231 |

| Dendritic (2nd Gen) | - | - | 235 |

| Dendritic (3rd Gen) | - | - | 235 |

This is an interactive table. You can sort and filter the data by clicking on the column headers.

Main-Chain Rearrangement Phenomena

Main-chain type benzoxazine polymers (MCBPs) represent a unique class of polybenzoxazines that exist as linear, thermoplastic polymers before undergoing thermal cross-linking. researchgate.net These polymers contain benzoxazine rings as repeating units within the main polymer chain. Upon heating, these benzoxazine rings open and react with each other to form a cross-linked thermoset. mdpi.com

A key phenomenon observed in these systems is main-chain rearrangement. Initially, the polymerization of benzoxazine can lead to the formation of a polymer with N,O-acetal linkages. acs.org These linkages are thermally less stable than the classic Mannich-type phenolic structures. Upon further heating, a rearrangement occurs, converting the N,O-acetal linkages to the more stable phenolic structures. This rearrangement contributes to the final network structure and enhances the thermal stability of the polybenzoxazine.

The synthesis of MCBPs can be achieved through various methods, including the polycondensation of diamines, bisphenols, and formaldehyde. However, this approach can sometimes result in polymers with relatively low molecular weight due to side reactions. researchgate.net To overcome this, benzoxazine monomers with reactive end groups can be copolymerized with other functional monomers to create linear polymers with benzoxazine units in the main chain. researchgate.net

The introduction of different functionalities into the main chain, such as imide or siloxane units, can further tailor the properties of the resulting thermoset, leading to materials with enhanced thermal stability, lower dielectric constants, and improved flame retardancy. rsc.org For instance, daidzein-based main-chain-type benzoxazines have been shown to exhibit very high thermal stability, with glass transition temperatures exceeding 400 °C. nih.gov

Reactions of 4H-1,3-Benzoxazine Derivatives with Retention of Heterocycle

While the ring-opening polymerization of 4H-1,3-benzoxazines is a major area of research, reactions that proceed with the retention of the heterocyclic ring are also of significant chemical interest. These reactions allow for the functionalization of the benzoxazine core, leading to a diverse range of derivatives with potentially useful properties.

Reactions of 4-oxo-4H-1,3-benzoxazinium salts

4-Oxo-4H-1,3-benzoxazinium salts are reactive intermediates that can undergo various transformations. For example, 4-oxo-4H-1,3-benzoxazinium perchlorate (B79767) has been shown to react with dialdehydes in glacial acetic acid to yield spiropyrans of the 1,3-benzoxazine series. researchgate.netresearchgate.net This reaction proceeds through the formation of an intermediate styryl salt, which can be isolated and subsequently cyclized. researchgate.netresearchgate.net

These benzoxazinium salts can also serve as precursors for the synthesis of other heterocyclic systems. Their reactivity stems from the electrophilic nature of the carbonyl carbon and the carbon atom at the 2-position, making them susceptible to nucleophilic attack.

Reactivity of Substituents Attached to the Heterocyclic Ring

The substituents attached to the heterocyclic ring of 4H-1,3-benzoxazine can also undergo various chemical transformations without disrupting the core benzoxazine structure. The nature and position of these substituents can influence their reactivity.

For instance, the presence of a substituent at the 2-position can significantly impact the chemical behavior of the molecule. The synthesis of 2-substituted 1,3-benzoxazines opens up possibilities for creating novel benzoxazine structures with tailored properties. mdpi.com These substitutions can be achieved through various synthetic routes, including the reaction of 2-(aminomethyl)phenol derivatives with aldehydes. mdpi.com

Furthermore, the aromatic part of the benzoxazine ring can undergo typical electrophilic substitution reactions, provided the reaction conditions are controlled to avoid ring opening. The reactivity of the benzene (B151609) ring is influenced by the electron-donating or electron-withdrawing nature of the substituents already present.

Computational and Theoretical Studies of 4H-1,3-Benzoxazine Reactivity

Computational and theoretical chemistry have become indispensable tools for elucidating the complex reactivity and reaction mechanisms of 4H-1,3-benzoxazine and its derivatives. These methods provide insights at a molecular level that are often inaccessible through experimental techniques alone. By modeling molecular structures, transition states, and reaction pathways, researchers can predict and understand the chemical behavior of these heterocyclic compounds with high accuracy.

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are pivotal in mapping the potential energy surfaces (PES) of reactions involving 4H-1,3-benzoxazines. These calculations allow for the identification of stationary points, including local minima corresponding to reactants, intermediates, and products, as well as transition states that represent the energy barriers between them.

For instance, studies on photochromic indolo[2,1-b] vu.ltresearchgate.netbenzoxazine have utilized quantum chemical methods to explore the molecular electronic structure of its ground and excited states. vu.lt These investigations identified multiple local minima on the ground electronic state PES, corresponding to different rotational conformations of substituent groups. vu.lt The calculations also located the transition states connecting these minima, revealing that the energy barriers for certain conformational changes are less than 2 kBT, suggesting that these transformations can occur readily through thermalization. vu.lt The reaction path was qualitatively described by the rotation of a p-nitrophenol group around a C-C bond and subsequent symmetrization of an indolium group. vu.lt

In the study of thermal reactions leading to the formation of classical benzoxazines from ionic derivatives, computational methods have been employed to clarify the reaction mechanism. acs.org Theoretical studies verified experimental data by calculating the energetics of proposed reaction stages. For one such reaction, the activation energy for a key transition state (TS2) was calculated to be approximately 29 kcal/mol, which determines the energetics of the second stage leading to the final products. acs.org These calculations provide a quantitative understanding of the feasibility and kinetics of the proposed mechanistic steps.

Molecular Orbital Analysis (HOMO/LUMO) in 4H-1,3-Benzoxazines

Frontier Molecular Orbital (FMO) theory is a key framework for understanding the reactivity of molecules like 4H-1,3-benzoxazines. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.netresearchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net

A larger HOMO-LUMO gap generally implies higher chemical stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In contrast, a smaller gap suggests the molecule is more polarizable and more likely to undergo chemical reactions. Computational studies on various benzoxazine derivatives and related heterocyclic systems consistently involve the calculation and analysis of these frontier orbitals to predict their chemical behavior. researchgate.netajchem-a.com

The distribution of HOMO and LUMO densities across the molecule is also crucial. It indicates the most probable sites for electrophilic and nucleophilic attack. For a given reaction, the interaction between the HOMO of one reactant and the LUMO of another governs the flow of electrons and the formation of new bonds.

Table 1: Illustrative Frontier Molecular Orbital Data for Heterocyclic Compounds Note: This table provides a generalized representation of typical data obtained from computational studies on heterocyclic compounds related to benzoxazines. Exact values are highly dependent on the specific molecular structure and the level of theory used.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Implied Reactivity |

| Substituted Benzoxazine A | -5.8 | -1.2 | 4.6 | High Stability |

| Substituted Benzoxazine B | -5.2 | -1.8 | 3.4 | Higher Reactivity |

| Parent Heterocycle | -6.1 | -0.9 | 5.2 | Very High Stability |

Mechanistic Insights from DFT and TD-DFT Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful methods for investigating the electronic structure and reactivity of 4H-1,3-benzoxazines. DFT is widely used to optimize molecular geometries and calculate the energies of reactants, products, and transition states, providing deep mechanistic insights.

DFT calculations have been instrumental in verifying experimentally observed reaction mechanisms. For example, in the thermal transformation of ionic benzoxazine derivatives, DFT (using functionals like B3LYP and M062x) was used to model the reaction pathways. acs.org One proposed mechanism involved the breaking of a C-C bond between a cyclohexyl group and the benzoxazine fragment, followed by the formation of a C-Cl bond to yield chlorocyclohexane and the benzoxazine molecule. acs.org The calculations supported this pathway by determining its energetic favorability compared to alternative routes.

Furthermore, DFT has been applied to study the cycloreversion reactions of analogous heterocyclic systems like 4H-1,3-thiazines. sciepub.com These studies show how the nature of substituents can dramatically influence the reaction's feasibility, a finding that is directly relevant to understanding the reactivity of substituted 4H-1,3-benzoxazines. The calculations revealed that the stability of the heterocyclic ring, influenced by substituents, is a key factor in determining whether cycloreversion is likely to occur. sciepub.com

TD-DFT is particularly useful for studying excited-state properties and photochemical reactions, such as the photochromism observed in some benzoxazine derivatives. vu.lt By calculating the energies of excited states, TD-DFT can help elucidate the mechanism of photo-induced ring-opening and ring-closing reactions, which are fundamental to the function of these molecular switches. vu.lt These calculations provide a detailed picture of the electronic and structural transformations that occur upon photoexcitation.

Spectroscopic and Structural Characterization of 4h 1,3 Benzoxazine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4H-1,3-Benzoxazine Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of benzoxazine (B1645224) monomers in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, confirming the successful formation of the heterocyclic oxazine (B8389632) ring and providing insights into the molecule's conformation. rsc.org

¹H NMR spectroscopy is crucial for confirming the presence of the characteristic methylene (B1212753) protons of the oxazine ring. The spectra of 3,4-dihydro-2H-1,3-benzoxazine derivatives typically show two distinctive signals corresponding to the protons of the O-CH₂-N and Ar-CH₂-N groups.

The protons of the O-CH₂-N methylene group typically appear as a singlet in the range of δ 5.1–5.4 ppm. nih.govmdpi.com

The protons of the Ar-CH₂-N methylene group are generally observed as a singlet at a higher field, around δ 4.6–4.9 ppm. nih.govmdpi.com

The aromatic protons on the benzoxazine ring produce signals in their characteristic region, typically between δ 6.7 and 7.5 ppm, with coupling patterns dependent on the substitution of the benzene (B151609) ring.

The disappearance of these methylene group signals upon thermal treatment is a key indicator of the successful ring-opening polymerization of the benzoxazine monomer. nih.gov The integration of these signals can also be used to determine the yield and purity of synthesized benzoxazine isomers. nih.gov

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for 4H-1,3-Benzoxazine Derivatives

| Proton Type | Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Ar-H | 6.7 - 7.5 | Aromatic protons; multiplicity depends on substitution pattern. |

| O-CH₂-N | 5.1 - 5.4 | Singlet, characteristic of the oxazine ring. nih.govmdpi.com |

Complementing the proton data, ¹³C NMR spectroscopy provides definitive evidence for the carbon skeleton of benzoxazine derivatives. The chemical shifts of the methylene carbons in the oxazine ring are particularly diagnostic.

The carbon of the O-CH₂-N group typically resonates in the range of δ 79–83 ppm.

The carbon of the Ar-CH₂-N group is usually found further upfield, between δ 47–51 ppm. mdpi.com

Aromatic carbons appear in the δ 115–155 ppm region, with quaternary carbons (like C-O and C-N) appearing at the lower field end of this range.

Substituent effects on the ¹³C NMR chemical shifts have been found to be highly useful for both configurational and conformational analysis of the oxazine ring. rsc.org The correlation between observed and calculated shift values is often excellent, aiding in complex structural assignments. rsc.org

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for 4H-1,3-Benzoxazine Derivatives

| Carbon Type | Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Ar-C | 115 - 155 | Aromatic carbons. |

| O-CH₂-N | 79 - 83 | Methylene carbon adjacent to oxygen. |

Upon thermal curing, the oxazine ring opens to form a crosslinked polymer network, primarily composed of phenolic structures interconnected by different types of methylene and Mannich bridges (Ar-CH₂-N(R)-CH₂-Ar). NMR spectroscopy is a powerful technique for analyzing the microstructure of the resulting polybenzoxazine. The complete polymerization can be monitored by the disappearance of the characteristic ¹H NMR signals for the oxazine ring's methylene groups around 4.6 and 5.3 ppm. nih.gov In the ¹³C NMR spectra of poly(phenylene methylene)s, a related polymer structure, different peak groups for the methylene unit can be assigned to the specific substitution pattern of the adjacent phenylene rings, providing detailed information on the polymer's connectivity. researchgate.net

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the key functional groups in benzoxazine monomers and for monitoring their polymerization. The FTIR spectrum of a benzoxazine monomer is characterized by several distinct absorption bands that confirm the presence of the oxazine ring.

A characteristic band around 920–950 cm⁻¹ is attributed to the out-of-plane C-H bending vibration of the benzene ring attached to the oxazine ring, and is considered a signature peak for the benzoxazine structure. researchgate.net

Asymmetric stretching vibrations of the C-O-C ether linkage in the oxazine ring typically appear in the range of 1205–1242 cm⁻¹. mdpi.comijstr.org

The C-N-C stretching vibrations are also observed in the fingerprint region. mdpi.com

Stretching vibrations for C-H bonds in the –CH₂– groups are seen around 1486-1489 cm⁻¹. mdpi.com

During thermal polymerization, the characteristic oxazine ring bands (especially the one at ~930 cm⁻¹) decrease in intensity and eventually disappear. rsc.org Concurrently, a broad absorption band appears in the region of 3380–3600 cm⁻¹, corresponding to the stretching vibrations of phenolic hydroxyl groups formed through the ring-opening process. mdpi.comrsc.org

Table 3: Characteristic FTIR Absorption Bands (cm⁻¹) for Benzoxazine Monomers and Polymers

| Wavenumber (cm⁻¹) | Assignment | Monomer/Polymer |

|---|---|---|

| ~3380-3600 | O-H stretching (phenolic) | Polymer |

| ~1486-1489 | C-H stretching (-CH₂-) | Monomer |

| ~1205-1242 | Asymmetric C-O-C stretching | Monomer |

Mass Spectrometry (GCMS) for Structural Confirmation

Mass spectrometry (MS), often coupled with Gas Chromatography (GC) for separation of complex mixtures, is used to determine the molecular weight and confirm the elemental composition of benzoxazine derivatives. The technique provides the mass-to-charge ratio (m/z) of the molecular ion (M⁺), which corresponds to the molecular weight of the compound. Analysis of the fragmentation pattern provides further structural evidence, corroborating the connectivity of the molecule. This data is crucial for confirming that the desired product has been synthesized and for identifying any byproducts. mdpi.com For instance, thermogravimetric analysis (TGA) coupled with mass spectrometry can be used to identify the gaseous products evolved during the thermal degradation of polybenzoxazines, providing insights into the curing and decomposition mechanisms. mdpi.com

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information for 4H-1,3-benzoxazine derivatives in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of atoms in the crystal lattice.

Crystallographic studies have shown that the six-membered oxazine ring in these systems often adopts a half-chair or sofa conformation. mdpi.com This conformation helps to minimize steric strain within the ring. The analysis also reveals crucial details about intermolecular interactions, such as C–H···N and C–H···O hydrogen bonds, which can influence the packing of molecules in the crystal. mdpi.com For example, in one derivative, C–H···N interactions were found to link molecules into an infinite chain. mdpi.com X-ray analysis is essential for establishing the absolute configuration of chiral benzoxazines and for understanding the subtle structural features that govern their reactivity and properties. nih.govresearchgate.net

Thermal Analysis Techniques in 4H-1,3-Benzoxazine Research

Thermal analysis techniques are crucial for investigating the thermal properties and polymerization behavior of 4H-1,3-benzoxazine systems. These methods provide valuable data on curing processes, thermal stability, and the kinetics of thermal transformations.

Differential Scanning Calorimetry (DSC) is a primary tool for studying the thermally induced ring-opening polymerization (ROP) of benzoxazine monomers. By measuring the heat flow associated with chemical reactions as a function of temperature, DSC provides critical insights into the curing process.

Dynamic DSC scans, performed at various heating rates (e.g., 3, 6, 10, 15, 20 °C/min), are commonly employed to study the curing kinetics. nih.gov As the heating rate increases, the exothermic peak shifts to higher temperatures. mdpi.com This shift is utilized in various isoconversional methods, such as those developed by Kissinger, Ozawa, and Friedman, to determine the activation energy (Ea) of the curing reaction. nih.govmdpi.com For instance, a study on a benzoxazine-epoxy novolac mixture determined the average activation energy for the initial benzoxazine curing reaction to be 81 kJ/mol. researchgate.net

The shape of the DSC curve can also reveal the mechanism of polymerization. Many benzoxazine systems exhibit an autocatalytic mechanism, where the phenolic hydroxyl groups generated during the ring-opening process catalyze further reaction. nih.gov This is often indicated by the maximum reaction rate occurring at a conversion range of 20–60%. nih.gov The curing temperatures and profiles are significantly influenced by the molecular structure of the benzoxazine monomer, such as the nature and position of substituents on the aromatic rings. researchgate.net For example, benzoxazines based on 4-fluoroaniline (B128567) and 2-aminobenzotrifluoride showed curing peaks at 272 °C and 189 °C, respectively, demonstrating the strong effect of substituents. researchgate.net

| Benzoxazine System | Heating Rate (°C/min) | Peak Curing Temperature (Tp) (°C) | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|---|

| Benzoxazine/Epoxy Novolac (BA-a) | Not Specified | Not Specified | 81 (for the first curing process) | researchgate.net |

| oHPNI-fa | 10 | ~200 | Not Specified | nih.gov |

| Ti-Ph-POSS/BZ (3 wt%) | 10 | ~230 | Not Specified | mdpi.com |

| 4-fluoroaniline-based benzoxazine | Not Specified | 272 | Not Specified | researchgate.net |

| 2-aminobenzotrifluoride-based benzoxazine | Not Specified | 189 | Not Specified | researchgate.net |

Thermogravimetric Analysis (TGA) is essential for evaluating the thermal stability and degradation behavior of the polymers derived from 4H-1,3-benzoxazine monomers (polybenzoxazines). TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, typically nitrogen or air.

The resulting TGA curve provides key data points, including the onset temperature of decomposition, the temperatures at which specific percentages of weight loss occur (e.g., Td5 and Td10 for 5% and 10% weight loss, respectively), and the percentage of material remaining at high temperatures, known as the char yield (Yc). nih.govkpi.ua A higher decomposition temperature and a greater char yield are indicative of superior thermal stability.